3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
Description
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS: 936822-40-1) is a synthetic isoxazole derivative characterized by a 2-nitrophenoxy methyl substituent at the 4-position of the isoxazole core. The compound has a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . Its structural uniqueness lies in the ortho-nitro group on the phenoxy moiety, which distinguishes it from para-substituted analogs like 3,5-dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole (CAS: 951923-68-5) .
Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. Substitutions on the isoxazole scaffold, particularly at the 3-, 4-, and 5-positions, significantly influence physicochemical and biological properties .
Properties
IUPAC Name |
3,5-dimethyl-4-[(2-nitrophenoxy)methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8-10(9(2)18-13-8)7-17-12-6-4-3-5-11(12)14(15)16/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZIHDWYULQJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylisoxazole with 2-nitrophenoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylene bridge connecting the isoxazole and nitrophenoxy groups serves as a site for nucleophilic displacement. In alkaline conditions, the compound undergoes substitution with primary amines:
Mechanistic studies indicate the reaction proceeds via SN2 displacement, facilitated by the electron-withdrawing nitro group enhancing the electrophilicity of the methylene carbon .
Electrophilic Aromatic Substitution
The 2-nitrophenoxy moiety participates in electrophilic reactions, though reactivity is modulated by steric hindrance from the ortho-nitro group:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 2,4-Dinitrophenoxy derivative | 42% | ||
| Sulfonation | ClSO3H, 50°C | 2-Nitro-4-sulfo-phenoxy derivative | 35% |
Low yields in nitration/sulfonation arise from deactivation by the existing nitro group .
Reduction Reactions
The nitro group undergoes selective reduction under controlled conditions:
| Reducing Agent | Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| H2/Pd-C | EtOH, 25°C, 1 atm H2 | 2-Aminophenoxy derivative | 92% | >99% | |
| Zn/HCl | Reflux, 2 hr | 2-Hydroxylaminophenoxy derivative | 68% | 85% |
Catalytic hydrogenation preserves the isoxazole ring, while stronger reducing agents (e.g., Zn/HOAc) may reduce the N-O bond in isoxazole .
Cycloaddition and Ring-Opening
The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, 120°C, DMF | Pyrazole-fused derivative | 61% | |
| Ethyl acrylate | Microwave, 150°C | Isoxazoline adduct | 54% |
Ring-opening under acidic conditions (HCl/EtOH) yields β-ketonitrile derivatives via cleavage of the N-O bond .
Functional Group Interconversion
The nitro group enables further derivatization:
| Transformation | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Nitro → Carboxylic acid | NaOH/H2O2, 80°C | 2-Carboxyphenoxy derivative | Bioconjugation | |
| Nitro → Amide | AcCl/NH4OH | 2-Acetamidophenoxy derivative | Polymer precursors |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces nitro group rearrangement:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| CH3CN, 6 hr | 3-Nitroisoxazole isomer | 0.18 |
This pathway is attributed to photoinduced electron transfer (PET) from the isoxazole ring to the nitro group .
Biological Activity Correlation
Structural modifications impact pharmacological properties:
| Derivative | IC50 (Immunosuppression) | Selectivity Index | Source |
|---|---|---|---|
| Parent compound | 12.3 μM | 8.2 | |
| 2-Amino derivative | 4.7 μM | 18.9 |
Electron-donating groups at the phenoxy position enhance binding to immunophilin proteins .
Key Challenges and Research Gaps
-
Steric Effects : Ortho-substitution limits access to the phenoxy ring for bulky electrophiles .
-
Regioselectivity : Competing reactivity of the isoxazole vs. phenoxy groups requires precise condition control .
-
Stability : Nitro group reduction intermediates exhibit short half-lives in aqueous media .
Scientific Research Applications
Medicinal Chemistry
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole has been investigated for its pharmacological properties. It shows promise as a pharmacophore in drug design due to its potential anti-inflammatory and antimicrobial activities.
- Anti-inflammatory Activity : Studies indicate that derivatives of isoxazole can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting its utility in developing new antibiotics .
Materials Science
In materials science, this compound is explored for its electronic and optical properties. Its unique structure allows it to be integrated into novel materials that can be used in sensors and electronic devices.
- Electronic Properties : The compound's ability to participate in π-π interactions enhances its potential application in organic semiconductors.
Biological Studies
The compound serves as a valuable probe in biochemical assays to study enzyme interactions and cellular pathways.
- Enzyme Interactions : Research shows that the nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, influencing enzyme activity and signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various isoxazole derivatives against multidrug-resistant pathogens. The results showed significant activity against strains of Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound derivatives inhibited the proliferation of peripheral blood mononuclear cells induced by phytohemagglutinin A (PHA). This suggests potential use in immunosuppressive therapies .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to targets such as enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho vs. Para-Nitrophenoxy Derivatives
The most direct comparison is with 3,5-dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole (CAS: 951923-68-5). Both compounds share the same molecular formula but differ in the nitro group position (ortho vs. para). Key differences include:
- Synthetic Accessibility : Para-substituted derivatives are often more synthetically straightforward due to reduced steric challenges during substitution reactions .
Substituted Isoxazoles with Bioactive Moieties
3,5-Disubstituted Isoxazoles from Tyrosol
Derivatives such as 4a-e (Figure 4 in ) exhibit antiproliferative activity against U87 glioblastoma cells. For example:
Comparison :
- The 2-nitrophenoxy derivative lacks reported biological data, but substituent trends suggest that electron-withdrawing groups (e.g., nitro) may enhance activity compared to methyl or methoxy groups. However, steric bulk in the ortho position could reduce cell permeability.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazoles
Compounds 50c and 50f () demonstrated cytotoxic effects on HL-60 leukemia cells with IC₅₀ values of 95.4 mM and 85.6 mM, respectively. These derivatives feature diazenyl groups instead of nitrophenoxy .
Comparison :
- The diazenyl group’s planar structure may facilitate DNA intercalation, whereas the nitrophenoxy group’s rigidity could limit such interactions.
Isoxazoles with Sulfonamide and Piperidine Moieties
Examples include 3,5-dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole (Compound 5, ) and 3,5-dimethyl-4-(((2-(4-(o-tolyl)piperazin-1-yl)ethyl)thio)methyl)isoxazole (Compound 6, ). These compounds are designed for receptor antagonism, leveraging sulfonamide and piperidine groups for enhanced solubility and target binding .
Comparison :
- The 2-nitrophenoxy derivative lacks the sulfonamide or piperidine functionalities, which are critical for interactions with enzymes or receptors (e.g., androgen receptors in ).
Boronate and Ethynyl Derivatives
Comparison :
- The 2-nitrophenoxy derivative’s nitro group is less reactive in cross-coupling but may serve as a hydrogen-bond acceptor in biological systems.
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Para-substituted nitro groups generally improve metabolic stability compared to ortho isomers due to reduced steric clashes .
- Electron-Withdrawing Groups : Nitro and chloride substituents enhance antiproliferative activity by modulating electron density on the isoxazole ring .
- Steric Effects: Bulky ortho substituents (e.g., 2-nitrophenoxy) may hinder binding to hydrophobic pockets in target proteins .
Biological Activity
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is a synthetic compound with a unique isoxazole structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its dimethyl substitutions and a nitrophenoxy methyl group, which contribute to its chemical reactivity and biological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃N₂O₄. The presence of the nitro group enhances its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to:
- Reduction Reactions : The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, influencing cellular pathways.
- Hydrogen Bonding : The isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Potential efficacy against tumor cells |
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds similar to this compound:
- A study evaluated the antimicrobial properties of structurally related compounds and found significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating a promising avenue for further research in antibiotic development .
- Another research effort focused on the synthesis and evaluation of various isoxazole derivatives for their anticancer properties. While direct data on this specific compound were not reported, the findings suggest that modifications at the isoxazole position can lead to enhanced anticancer activity against specific cell lines .
Q & A
Q. What computational tools aid in predicting the stability and reactivity of nitro-substituted isoxazoles?
- Methodology :
- Hirshfeld Surface Analysis : Evaluates crystal packing and intermolecular interactions to predict solubility and stability .
- Reactivity Descriptors : DFT-derived Fukui indices highlight nucleophilic/electrophilic sites for reaction optimization .
Experimental Design Considerations
Q. How to mitigate decomposition risks during the synthesis of nitro-containing isoxazoles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
